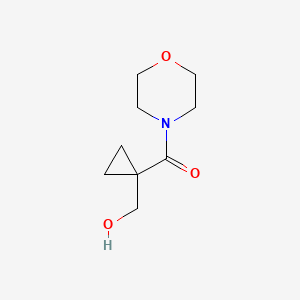![molecular formula C8H7Cl2N3 B13901824 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a chloromethyl group and a chlorine atom attached to an imidazo[4,5-b]pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the chlorination of 3-methylpyridine. One method includes adding an organic solvent, an acid buffering agent solution, and an initiator to 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, and nitrogen is introduced while the temperature is elevated to 80-100°C. Chlorine is then introduced, and the reaction mixture is further heated. The reaction solution is desolventized through underpressure distillation to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often employs a liquid phase chlorination method. This method involves the reaction of raw materials in a liquid phase with the addition of an acid buffering agent to maintain the pH. The process is designed to minimize by-products and maximize the yield of the target compound, which can reach up to 90% .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including new neonicotinoid compounds.
Agrochemicals: The compound is a key intermediate in the production of insecticides and acaricides.
Chemical Research: It is employed in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of neonicotinoid compounds, it acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the imidazo ring.
2-chloro-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a chloromethyl group.
5-chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a chlorine atom on the imidazo[4,5-b]pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H7Cl2N3 |
|---|---|
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
5-chloro-2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-7(4-9)11-5-2-3-6(10)12-8(5)13/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SIMNREKTPYENRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1N=C(C=C2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)



![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)



![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)


![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)
